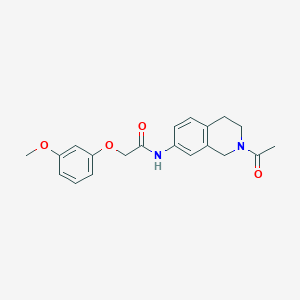

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide

Description

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic small molecule characterized by a tetrahydroisoquinoline core substituted with an acetyl group at position 2 and a 2-(3-methoxyphenoxy)acetamide moiety at position 5. The tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, often associated with central nervous system (CNS) activity due to its structural resemblance to endogenous neurotransmitters.

Properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-14(23)22-9-8-15-6-7-17(10-16(15)12-22)21-20(24)13-26-19-5-3-4-18(11-19)25-2/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVSSRAKVHHMOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC(=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This can be achieved through the reduction of isoquinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its interactions with biological targets can lead to the discovery of novel drugs for treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several tetrahydroisoquinoline derivatives, differing primarily in substituents on the aromatic rings and acetamide side chain. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

Key Observations :

- In contrast, the 4-fluorophenyl group in BI83117 introduces electron-withdrawing effects, which may improve metabolic stability and membrane permeability .

- Linker Diversity : BG15569 replaces the ether oxygen with a sulfanyl group, altering hydrogen-bonding capacity and lipophilicity. Sulfur’s larger atomic size and polarizability could influence binding kinetics .

- Receptor Selectivity: Compound 30 () demonstrates that N-benzyl substituents with diethylamino groups enhance orexin-1 receptor selectivity, suggesting that bulky substituents may sterically hinder non-target interactions .

Key Observations :

- Catalytic Efficiency : The use of ZnCl₂ in for alkylation reactions yields moderate to high purity (76–82%), while microwave-assisted synthesis () achieves faster reaction times but lower yields (19.2%) due to harsh conditions .

- Purification Challenges : Compounds with polar groups (e.g., sulfanyl in BG15569) may require advanced chromatography, whereas acetylated derivatives (e.g., BI83117) are more amenable to recrystallization .

Physicochemical and Pharmacokinetic Properties

Substituents critically influence solubility, logP, and bioavailability:

Table 3: Physicochemical Properties

Key Observations :

- Lipophilicity : The target compound’s logP (~2.5) suggests balanced hydrophilicity, favoring blood-brain barrier penetration. BI83117’s higher logP (3.1) may enhance tissue distribution but reduce aqueous solubility .

- Bioavailability : Fluorine in BI83117 and sulfanyl in BG15569 improve metabolic stability, whereas methoxy groups may increase susceptibility to oxidative metabolism .

Biological Activity

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound belonging to the tetrahydroisoquinoline class. This compound has garnered significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology. Its unique structural features facilitate interactions with various biological targets, making it a subject of interest for researchers.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core with an acetyl substituent and a methoxyphenoxy group. This structural arrangement enhances its lipophilicity and metabolic stability, which are critical for biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H20N2O3 |

| Molecular Weight | 316.36 g/mol |

| CAS Number | 955636-13-2 |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies suggest that it may act as:

Inhibitor of Enzymes : The compound has shown potential in inhibiting key enzymes involved in cancer progression.

Ligand for Neurotransmitter Receptors : It may modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to this compound exhibit diverse biological activities:

- Neuroprotective Effects : The tetrahydroisoquinoline derivatives are known for their neuroprotective properties. They may help in conditions such as Parkinson's disease by modulating dopaminergic signaling pathways.

- Anticancer Activity : The compound's structural features suggest potential anticancer properties by targeting specific pathways involved in tumor growth and metastasis.

- Antidepressant Effects : Due to its interaction with serotonin receptors, this compound may also have antidepressant-like effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of tetrahydroisoquinoline derivatives:

- A study demonstrated that similar compounds could inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Another investigation revealed that these compounds could effectively modulate dopamine receptor activity in animal models, suggesting their utility in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Notable Features |

|---|---|

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isobutyramide | Contains an isobutyramide moiety; potential neuroprotective effects. |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | A simpler derivative lacking additional aromatic substitutions; serves as a baseline comparison. |

| N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-chloro-4-fluorobenzamide | Incorporates halogen substituents; may exhibit enhanced reactivity and biological activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.